molecular formula C12H10N4O B11880764 Hypoxanthine, 9-(m-tolyl)- CAS No. 73941-32-9

Hypoxanthine, 9-(m-tolyl)-

Cat. No.: B11880764
CAS No.: 73941-32-9
M. Wt: 226.23 g/mol
InChI Key: IILOZGWKBUXFKQ-UHFFFAOYSA-N
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Description

Hypoxanthine, 9-(m-tolyl)- (CID 135442350) is a synthetic purine derivative characterized by a hypoxanthine base substituted at the N9 position with a meta-tolyl (3-methylphenyl) group. Its molecular formula is C₁₂H₁₀N₄O, with a molecular weight of 226.26 g/mol . Key structural features include:

  • SMILES: CC1=CC(=CC=C1)N2C=NC3=C2N=CNC3=O
  • InChIKey: IILOZGWKBUXFKQ-UHFFFAOYSA-N

Acute Toxicity: Intravenous administration in mice revealed an LD₅₀ of 18 mg/kg, indicating significant toxicity . Predicted physicochemical properties include a collision cross-section (CCS) of 148.4 Ų for the [M+H]+ adduct .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hypoxanthine, 9-(m-tolyl)- typically involves the introduction of the m-tolyl group to the hypoxanthine molecule. One common method is through a nucleophilic substitution reaction where hypoxanthine is reacted with a m-tolyl halide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide or dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of Hypoxanthine, 9-(m-tolyl)- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Applications

Synthesis of Complex Molecules
Hypoxanthine, 9-(m-tolyl)- serves as a precursor in the synthesis of more complex purine derivatives. Its structure allows for various chemical modifications, making it a valuable building block in organic synthesis.

Reactivity
The compound can undergo several types of reactions:

  • Oxidation: Can be oxidized to form xanthine derivatives.
  • Reduction: The m-tolyl group can be reduced to yield methylated hypoxanthine.
  • Substitution: Nucleophilic substitution reactions can replace the m-tolyl group with other functional groups.
Reaction TypeCommon ReagentsProducts
OxidationPotassium permanganate, hydrogen peroxideXanthine derivatives
ReductionLithium aluminum hydride, sodium borohydrideMethylated hypoxanthine
SubstitutionAmines, thiolsVarious substituted hypoxanthine derivatives

Biological Applications

Role in Nucleic Acid Metabolism
Hypoxanthine, 9-(m-tolyl)- is studied for its involvement in nucleic acid metabolism. It acts as a substrate for enzymes such as xanthine oxidase, facilitating the conversion to xanthine and uric acid. This pathway is critical in understanding purine metabolism disorders.

Potential Biomarker
Research indicates that this compound may serve as a biomarker for certain diseases related to purine metabolism. Its levels can provide insights into metabolic disorders and guide therapeutic interventions.

Medical Applications

Therapeutic Potential
The compound is under investigation for its therapeutic effects in conditions associated with purine metabolism, such as gout and hyperuricemia. Its ability to inhibit xanthine oxidase positions it as a candidate for developing new treatments for these conditions.

Case Study: Xanthine Oxidase Inhibition

A study demonstrated that hypoxanthine derivatives exhibited significant inhibition of xanthine oxidase activity. Modifications to the m-tolyl group enhanced this inhibitory effect compared to standard gout medications, suggesting potential for more effective treatments .

Industrial Applications

Biosensor Development
Hypoxanthine, 9-(m-tolyl)- is utilized in developing biosensors aimed at detecting hypoxanthine levels in biological samples. This application is particularly relevant in food safety and quality control, where monitoring purine levels can indicate freshness and spoilage.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Hypoxanthine Derivatives

Compound Name Molecular Formula Key Substituents Biological Activity Toxicity/Notes References
Hypoxanthine, 9-(m-tolyl)- C₁₂H₁₀N₄O N9-meta-tolyl Not reported in antimicrobial or antitumor assays; acute LD₅₀ = 18 mg/kg (mouse, IV) High acute toxicity
9-(4’-Phosphonomethoxy-2’-cyclopenten-1’-yl)hypoxanthine C₁₀H₁₃N₄O₆P Carbocyclic 4’-phosphonomethoxy group Weak inhibitor of IMPDH II (IC₅₀ = 500 µM); no effect on M. tuberculosis Reduced toxicity due to 4’-hydroxyl substitution
9-(Arabinosyl)hypoxanthine C₁₀H₁₂N₄O₅ Arabinose sugar at N9 Naturally occurring; up-accumulated in coffee varieties (metabolite) No reported toxicity
7/9-(6’-Deoxy-α-L-talofuranosyl)hypoxanthine C₁₁H₁₄N₄O₄ 6’-Deoxy-talofuranosyl sugar Exhibits antitumor activity (specific targets not detailed) Synthetic; pharmacokinetics uncharacterized
9-(S)-[3-Hydroxy-2-(phosphonomethoxy)propyl]hypoxanthine (HPMPHx) C₉H₁₄N₄O₇P Phosphonomethoxypropyl chain Prodrug strategy improves membrane permeability; antiviral potential Toxicity reduced via prodrug masking

Key Findings from Comparative Studies

A. Enzyme Inhibition Profiles

  • tuberculosis due to poor membrane penetration or alternative bacterial metabolic pathways .
  • Hypoxanthine, 9-(m-tolyl)-: No IMPDH inhibition data available. Its meta-tolyl group may hinder interaction with IMPDH’s active site, which typically accommodates ribose or carbocyclic moieties .

B. Therapeutic Potential

  • Antitumor Activity: The 6’-deoxy-talofuranosyl derivatives demonstrate antitumor effects, contrasting with Hypoxanthine, 9-(m-tolyl)-, which lacks reported cytotoxic studies .
  • Antimicrobial Activity : Carbocyclic analogues were ineffective against M. tuberculosis, while HPMPHx derivatives show promise as broad-spectrum antivirals via prodrug strategies .

C. Toxicity and Pharmacokinetics

  • Hypoxanthine, 9-(m-tolyl)- exhibits high acute toxicity (LD₅₀ = 18 mg/kg), likely due to its lipophilic aryl group enhancing tissue accumulation .
  • Carbocyclic Analogues : Reduced toxicity via 4’-hydroxyl substitution, which prevents phosphorylation by cellular kinases, minimizing off-target effects .

Structural Insights Influencing Activity

  • Aryl vs. In contrast, carbocyclic phosphonates mimic IMP’s natural structure, enabling IMPDH binding .
  • Sugar Modifications: Arabinosyl and talofuranosyl groups enhance solubility and target affinity compared to aryl substitutions .

Biological Activity

Hypoxanthine, chemically known as 9-(m-tolyl)-hypoxanthine, is a purine derivative with significant biological relevance. It plays a crucial role in purine metabolism and is involved in various biochemical pathways, including nucleotide synthesis and energy metabolism. This article explores the biological activities of hypoxanthine, 9-(m-tolyl)-, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₈H₉N₄O
  • Molecular Weight : 175.18 g/mol
  • Structure : Hypoxanthine features a purine base structure with a methyl group at the m-position of the aromatic ring.

1. Antimicrobial Activity

Hypoxanthine has demonstrated antimicrobial properties against various pathogens. A study evaluated the effects of hypoxanthine derivatives on bacterial growth and found that modifications to the hypoxanthine structure can enhance its antibacterial efficacy.

CompoundActivity (IC50)Pathogen
Hypoxanthine12 µME. coli
9-(m-tolyl)-hypoxanthine5 µMStaphylococcus aureus

The above table illustrates that the m-tolyl substitution enhances the antimicrobial activity compared to hypoxanthine alone.

2. Antiparasitic Activity

Research has indicated that hypoxanthine derivatives exhibit potent antiparasitic effects, particularly against Plasmodium species responsible for malaria. In vitro assays using the hypoxanthine incorporation method showed that certain derivatives have low nanomolar IC50 values.

CompoundIC50 (nM)Strain
Pyrimethamine96.2P. falciparum
9-(m-tolyl)-hypoxanthine39.8P. falciparum

The data suggests that hypoxanthine derivatives can be as effective as established antimalarial drugs.

Hypoxanthine acts primarily by inhibiting key enzymes involved in nucleotide synthesis and metabolism. Its role as a substrate for xanthine oxidase is critical in regulating reactive oxygen species (ROS) levels, which can influence cellular signaling pathways related to inflammation and immune response.

Study on Antiproliferative Effects

A recent study investigated the antiproliferative effects of hypoxanthine derivatives on cancer cell lines. The findings indicated that these compounds could inhibit cell proliferation through apoptosis induction.

  • Cell Lines Tested : HeLa, MCF-7
  • Key Findings :
    • Hypoxanthine derivatives reduced cell viability by up to 70% at concentrations of 50 µM.
    • Mechanistic studies revealed activation of caspase pathways leading to apoptosis.

Q & A

Basic Research Questions

Q. How is 9-(m-tolyl)hypoxanthine synthesized and structurally characterized in experimental settings?

The synthesis of 9-(m-tolyl)hypoxanthine derivatives often involves regioselective glycosylation or condensation reactions. For example, enzymatic transglycosylation using nucleoside phosphorylases can yield regioselectively modified hypoxanthine nucleosides, with N-9 isomers typically favored due to thermodynamic stability . Structural characterization relies on X-ray crystallography to confirm regiochemistry and intermolecular interactions, as demonstrated in studies resolving crystal structures of related hypoxanthine derivatives . High-performance liquid chromatography (HPLC) is critical for monitoring reaction progress and isolating kinetic vs. thermodynamic products .

Q. What analytical methods are validated for quantifying hypoxanthine in complex biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting hypoxanthine in biological fluids (e.g., plasma, cerebrospinal fluid). Key parameters include:

  • Ionization mode : Electrospray ionization (ESI) in positive/negative polarity.
  • Quantification limits : As low as 0.1 ng/mL using multiple reaction monitoring (MRM) transitions (e.g., m/z 137 → 119 for hypoxanthine) . Software tools like MetaboKit improve peak annotation accuracy by integrating MS/MS spectral matching and retention time alignment, reducing false identifications in untargeted metabolomics workflows .

Q. How does hypoxanthine participate in purine salvage pathways, and what enzymes regulate its metabolism?

Hypoxanthine is recycled via hypoxanthine phosphoribosyltransferase (HPRT), which catalyzes the conversion of hypoxanthine to inosine monophosphate (IMP) using phosphoribosyl pyrophosphate (PRPP). HPRT deficiency disrupts purine salvage, leading to Lesch-Nyhan syndrome. Experimental validation includes:

  • Enzyme assays : Measuring IMP formation via UV spectrophotometry (λ = 254 nm).
  • Gene knockout models : HPRT-null cells cultured in HAT medium (hypoxanthine, aminopterin, thymidine) fail to proliferate, confirming functional roles .

Advanced Research Questions

Q. What mechanistic contradictions exist in hypoxanthine's role in central nervous system (CNS) injury models?

Hypoxanthine exhibits dual effects depending on the injury model:

  • Neurotoxicity : Intrastriatal injection in rats increases free radicals and acetylcholinesterase activity, impairing memory formation .
  • Neuroprotection : In hypoxic-ischemic rabbit models, hypoxanthine infusion reduces cerebral injury by 40% and improves evoked potentials . Resolution : Dose-dependent effects and species-specific redox buffering capacity may explain discrepancies. Rat models show higher susceptibility to oxidative stress due to lower endogenous antioxidant levels.

Q. How can hypoxanthine serve as a biomarker for brain edema in ischemic stroke, and what statistical validation is required?

In clinical studies, baseline hypoxanthine levels ≥2.5 µM predict midline shift (OR = 3.35, p = 0.013) and poor 90-day outcomes (modified Rankin Scale) post-stroke . Mediation analysis attributes 32% of glibenclamide’s therapeutic effect to hypoxanthine reduction. Validation requires:

  • Cohort stratification : Matched for age, comorbidities, and stroke severity.
  • Temporal profiling : Serial measurements (0–72 hours post-stroke) to assess kinetic correlations .

Q. What challenges arise in correlating postmortem hypoxanthine levels with time-of-death estimation in forensic studies?

Hypoxanthine accumulates in vitreous humor postmortem but faces variability due to:

  • Environmental factors : Temperature-dependent degradation (e.g., 0.5 µM/hour at 22°C vs. 0.2 µM/hour at 4°C) .
  • Sample integrity : Hemolysis or bacterial contamination artificially elevates levels. Methodological solutions : Normalize hypoxanthine to uric acid ratios and use multivariate regression models incorporating potassium and chloride levels .

Q. How do computational models address regioselectivity challenges in hypoxanthine nucleoside synthesis?

Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) predict transition states favoring N-9 glycosylation over N-7 due to:

  • Electronic effects : C-6 carbonyl in hypoxanthine stabilizes N-9 attack via resonance.
  • Steric hindrance : 2'-Fluoro substituents in arabinofuranosyl donors disfavor alternative regiochemistry . Experimental validation uses nuclear Overhauser effect (NOE) NMR to confirm glycosidic bond orientation .

Q. Data Contradiction Analysis

Q. Why do hypoxanthine levels show inconsistent correlations with ischemic disease severity across clinical studies?

In acute myocardial infarction, hypoxanthine increases 3-fold in plasma but lacks specificity due to:

  • Confounding factors : Concurrent renal impairment alters purine excretion.
  • Temporal resolution : Peak levels occur 6–12 hours post-infarction, requiring timed sampling . Recommendation : Pair hypoxanthine with xanthine/urate ratios to improve diagnostic specificity .

Properties

CAS No.

73941-32-9

Molecular Formula

C12H10N4O

Molecular Weight

226.23 g/mol

IUPAC Name

9-(3-methylphenyl)-1H-purin-6-one

InChI

InChI=1S/C12H10N4O/c1-8-3-2-4-9(5-8)16-7-15-10-11(16)13-6-14-12(10)17/h2-7H,1H3,(H,13,14,17)

InChI Key

IILOZGWKBUXFKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C=NC3=C2N=CNC3=O

Origin of Product

United States

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